molecular formula C30H52O4 B1676687 Mollugogenol A CAS No. 22550-76-1

Mollugogenol A

Cat. No.: B1676687
CAS No.: 22550-76-1
M. Wt: 476.7 g/mol
InChI Key: USLXSBTYECTZSS-HAYDXIIZSA-N
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Description

Mollugogenol A is a triterpenoid sapogenol derived from the plant Mollugo hirta. It is known for its complex stereochemistry and has been studied for its various biological activities . This compound is part of a larger family of triterpenoids, which are known for their diverse range of pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mollugogenol A typically involves the extraction from the aerial parts of Mollugo pentaphylla. The process includes several steps of purification and isolation to obtain the pure compound . The extraction is usually performed using solvents like methanol or ethanol, followed by chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound is not widely documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. The scalability of these methods would depend on the availability of the plant material and the efficiency of the extraction process.

Chemical Reactions Analysis

Types of Reactions

Mollugogenol A undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound, potentially enhancing its biological activity.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially modifying its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Mechanism of Action

The mechanism of action of Mollugogenol A involves its interaction with cellular membranes and enzymes. It is known to damage sperm membranes, which accounts for its spermatocidal activity . The compound may also interact with fungal cell walls, leading to its antifungal effects. The exact molecular targets and pathways are still under investigation, but its activity is likely due to its ability to disrupt cellular structures and processes.

Comparison with Similar Compounds

Mollugogenol A can be compared with other triterpenoid sapogenols such as Mollugogenol E and Mollugogenol B . While these compounds share a similar core structure, they differ in their functional groups and stereochemistry, which can lead to variations in their biological activities. This compound is unique in its specific combination of functional groups, which contribute to its distinct pharmacological properties.

List of Similar Compounds

  • Mollugogenol E
  • Mollugogenol B
  • Other triterpenoid sapogenols from Mollugo hirta

Properties

IUPAC Name

(3R,3aS,4S,5aR,5bR,7S,7aR,9S,11aR,11bR,13aR,13bR)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-4,7,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O4/c1-25(2)22(33)12-14-28(6)21-10-9-20-27(5)13-11-17(26(3,4)34)23(27)18(31)15-29(20,7)30(21,8)16-19(32)24(25)28/h17-24,31-34H,9-16H2,1-8H3/t17-,18+,19+,20-,21-,22+,23-,24+,27-,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLXSBTYECTZSS-HAYDXIIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1C(CC3(C2CCC4C3(CC(C5C4(CCC5C(C)(C)O)C)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]([C@@H]1[C@H](C[C@@]3([C@@H]2CC[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945203
Record name Hopane-3,6,16,22-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22550-76-1
Record name Mollugogenol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022550761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hopane-3,6,16,22-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Mollugogenol A
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Mollugogenol A

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